Product packaging for methyl 6-iodo-1H-indazole-3-carboxylate(Cat. No.:)

methyl 6-iodo-1H-indazole-3-carboxylate

Cat. No.: B13022761
M. Wt: 302.07 g/mol
InChI Key: AZRMQKCBIQKSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-iodo-1H-indazole-3-carboxylate is a valuable synthetic intermediate and chemical building block in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in the development of bioactive molecules, known for its ability to act as a bioisostere for indoles and promote strong hydrogen bonding within the hydrophobic pockets of proteins . This specific derivative is functionalized with both an ester group at the 3-position and an iodine atom at the 6-position, making it a versatile precursor for further structural elaboration via cross-coupling reactions and nucleophilic substitutions. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into several marketed drugs, such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) . The iodine substituent on the benzo-fused ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce a wide variety of aromatic, heteroaromatic, and alkynyl moieties to explore structure-activity relationships . Simultaneously, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups, providing additional avenues for molecular diversification. This compound is intended for research purposes as a key intermediate in the synthesis of potential kinase inhibitors and other biologically relevant small molecules. Key Chemical Data: • CAS Number: See available batch documentation for specific assignment. • Molecular Formula: C9H7IN2O2 • Molecular Weight: 302.07 g/mol • Storage: Keep in a dark place, sealed under an inert atmosphere, at 2-8°C . Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2O2 B13022761 methyl 6-iodo-1H-indazole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-iodo-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMQKCBIQKSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profile of Iodoindazole Carboxylates

Mechanism of Functional Group Transformations

The iodine atom on the indazole ring is susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reaction pathway is crucial for introducing a variety of functional groups onto the indazole scaffold. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. libretexts.org

First, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken during this step. libretexts.org The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial as they delocalize and stabilize the negative charge of this intermediate, thereby activating the ring towards nucleophilic attack. libretexts.orgwikipedia.org In the case of methyl 6-iodo-1H-indazole-3-carboxylate, the fused pyrazole (B372694) ring and the C3-carboxylate group influence the electronic distribution of the benzene (B151609) ring, facilitating this attack.

The second step involves the departure of the iodide ion, which is a good leaving group, and the restoration of the aromatic system. libretexts.org While SNAr reactions of aryl halides often show a reactivity trend of F > Cl > Br > I, which is attributed to the highly electrophilic nature of the carbon attached to fluorine facilitating the initial attack, the C-I bond's relative weakness ensures that iodide is an excellent leaving group in the elimination step. youtube.com The SNAr mechanism is distinct from SN1 and SN2 reactions; an SN2-type backside attack is sterically impossible on an aromatic ring, and the formation of an aryl cation required for an SN1 pathway is highly unfavorable. libretexts.orgwikipedia.org

Table 1: Key Stages of the SNAr Mechanism on an Iodoindazole Substrate

Stage Description Key Features
Step 1: Nucleophilic Addition The nucleophile attacks the carbon atom bonded to the iodine. Formation of a non-aromatic, resonance-stabilized carbanion (Meisenheimer complex). libretexts.orglibretexts.org This is often the rate-determining step.
Step 2: Elimination The iodide leaving group is expelled. Aromaticity of the indazole ring is restored. libretexts.org

Studies on related heterocyclic systems show a clear correlation between molecular structure and redox behavior. Antineoplastic ruthenium(III) complexes containing indazole ligands, for instance, are considered prodrugs that are activated upon reduction, and their biological potency has been correlated with their reduction potentials. nih.gov Research has confirmed that increasing the ratio of indazole ligands in these complexes leads to a higher (more positive) reduction potential, indicating that the indazole moiety plays a significant role in the molecule's redox activity. nih.gov

The nature of substituents on an aromatic or heterocyclic ring significantly modulates its redox potential. Electron-withdrawing groups generally make a compound harder to oxidize (increase the oxidation potential) and easier to reduce (increase the reduction potential). researchgate.net In this compound, both the ester group at the C-3 position and the electronegative iodine atom at the C-6 position act as electron-withdrawing functions. This electronic arrangement is expected to raise the reduction potential of the indazole system, making it more susceptible to reduction compared to an unsubstituted indazole.

Table 2: Expected Influence of Functional Groups on Redox Potentials

Functional Group Type Expected Effect on Oxidation Potential Expected Effect on Reduction Potential
Indazole Ring Aromatic Heterocycle Acts as the core redox-active system. nih.gov Potential is modulated by substituents. nih.gov
Iodine (at C6) Electron-Withdrawing Increase Increase
Methyl Carboxylate (at C3) Electron-Withdrawing Increase Increase

Mechanistic Insights into Cross-Coupling Reactions

Iodoindazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chim.it The high reactivity of the C–I bond makes this compound a prime candidate for such transformations.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is one of the most widely used palladium-catalyzed reactions. wikipedia.orgaakash.ac.in The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. libretexts.org

The catalytic cycle consists of three primary steps: nih.govyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step breaks the C–I bond and oxidizes palladium from Pd(0) to a Pd(II) species, forming an organopalladium intermediate. libretexts.orgnih.gov This is often the rate-determining step of the cycle. aakash.ac.in

Transmetalation : The organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the Pd(II) center, displacing the iodide ion. nobelprize.org This step typically requires the presence of a base, which activates the organoboron compound to facilitate the transfer. wikipedia.orgaakash.ac.in

Reductive Elimination : The two organic fragments (the indazole and the newly transferred group) on the Pd(II) complex are coupled to form the final product with a new C-C bond. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

This cycle allows for the efficient construction of complex molecules from the iodoindazole template under relatively mild conditions. researchgate.net

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, crucially, the ancillary ligands coordinated to the palladium center. chim.itlibretexts.org

Catalysts : Palladium is the most prevalent metal used for these reactions due to its versatile redox chemistry. numberanalytics.com Catalysts can be pre-formed Pd(0) complexes, such as Pd(PPh₃)₄, or Pd(II) salts like Pd(OAc)₂, which are reduced in situ to the active Pd(0) state. numberanalytics.com The development of heterogeneous catalysts, such as palladium supported on zeolites, is an active area of research aimed at improving catalyst stability and recyclability. nih.gov

Ligands : Ligands play a multifaceted role in the catalytic cycle. musechem.com They stabilize the palladium atom, prevent its precipitation as inactive palladium black, and modulate its electronic and steric properties to influence the reaction's efficiency and selectivity. numberanalytics.commusechem.com

Electronic Effects : Electron-rich ligands increase the electron density on the palladium center, which can accelerate the initial oxidative addition step. wikipedia.org

Steric Effects : Bulky ligands can promote the final reductive elimination step and are often key to achieving high yields. wikipedia.orgaakash.ac.in

Commonly used ligands include phosphines (e.g., triphenylphosphine, PPh₃) and N-heterocyclic carbenes (NHCs). wikipedia.orgnih.gov Advanced, bulky, and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type dialkylbiarylphosphines (e.g., XPhos), have been developed to couple even challenging substrates with high efficiency. nih.gov Studies on the coupling of 3-iodo-1H-indazole have shown that the choice of catalyst and ligand system is a primary determinant of the reaction yield. mdpi.comresearchgate.net

Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Functions

Ligand Class Example(s) Key Features & Role
Monodentate Phosphines PPh₃, PCy₃ Commonly used to stabilize the Pd(0) state; modulates basic reactivity. numberanalytics.com
Bulky Biarylphosphines XPhos, SPhos Electron-rich and sterically demanding; enhance rates of oxidative addition and reductive elimination, improve catalyst stability, and broaden substrate scope. numberanalytics.comnih.gov
N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors, more electron-rich than many phosphines; form very stable complexes with palladium, often showing high thermal stability and activity. wikipedia.orgnih.gov

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for obtaining detailed, atomistic insights into complex reaction mechanisms. researchgate.net These theoretical studies complement experimental findings by mapping potential energy surfaces, characterizing transition states, and calculating reaction barriers, thereby explaining observed reactivity and selectivity. nih.govmdpi.com

For reactions involving indazoles and their derivatives, DFT calculations have been successfully employed to:

Elucidate Alkylation Regioselectivity : A comprehensive DFT study on the N-alkylation of the related methyl 5-bromo-1H-indazole-3-carboxylate provided mechanistic support for observed N1 vs. N2 selectivity, showing how it can be controlled by the choice of reagents. beilstein-journals.org

Analyze Cross-Coupling Cycles : DFT has been used to model the entire catalytic cycle of Suzuki-Miyaura reactions. researchgate.net Such studies have confirmed that for many substrates, oxidative addition is the turnover-limiting step and have quantified the significant effect of ligands on the energy barriers of each elementary step. nih.gov

Explain Side Reactions : In the Suzuki-Miyaura coupling of a dibromopyridazinone, DFT modeling helped to rationalize the occurrence of unexpected hydrodebromination side reactions and the formation of novel bridged products. mdpi.com

Investigate Indazole Functionalization : Theoretical insights into the Suzuki-Miyaura reaction for the C-3 functionalization of 1H-indazole have been achieved using DFT methods (specifically, the B3LYP functional), providing a deeper understanding of the mechanism. mdpi.com

These computational investigations provide a powerful framework for rationalizing experimental outcomes and for the predictive design of new catalysts and reaction conditions for the functionalization of complex molecules like this compound. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to model reaction mechanisms, predict molecular geometries, and analyze spectroscopic properties. jocpr.comnih.govresearchgate.net These studies are crucial for understanding the functionalization of the indazole core, which is a key step in the synthesis of many pharmaceutically active compounds. mdpi.com

A significant aspect of indazole chemistry is tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. Indazoles primarily exist as 1H- and 2H-tautomers. nih.gov Thermodynamic calculations consistently show that the 1H-indazole form is the most stable and, therefore, the predominant tautomer in various phases, including gas and aqueous solutions. nih.govresearchgate.net DFT studies are instrumental in determining the relative energies and stability of these tautomers. researchgate.netdntb.gov.ua By calculating the electronic and thermodynamic properties, researchers can predict the equilibrium state between the tautomers, which profoundly influences the compound's reactivity, physical properties, and biological interactions. jocpr.comnih.gov The stability of tautomers can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Furthermore, DFT is used to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key to understanding the chemical reactivity of the molecule. nih.gov

Analysis of Energy Barriers and Intermediate Stability in Synthetic Transformations

Computational analysis is essential for mapping out the energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, transition states, and any intermediates. The energy difference between the reactants and the transition state is known as the energy barrier, which determines the reaction rate.

DFT calculations are used to model synthetic transformations involving iodoindazole carboxylates, such as C-H functionalization or cross-coupling reactions. mdpi.comresearchgate.net By identifying the transition state structures and calculating their energies, chemists can predict the most likely reaction pathway. dntb.gov.ua For instance, in transition-metal-catalyzed reactions, computational studies can reveal that certain catalysts lead to a lower energy barrier for the formation of intermediates, resulting in higher catalytic efficiency and better yields. researchgate.net

The stability of reaction intermediates is another critical factor. The heat of formation (enthalpy of formation) is a key thermodynamic property that indicates the stability of a compound. niscpr.res.in DFT, in conjunction with methods like isodesmic reactions, can be used to accurately calculate the heats of formation for complex molecules like indazole derivatives. niscpr.res.in

The HOMO-LUMO energy gap (ΔE) is another important parameter derived from DFT calculations that relates to the stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.govniscpr.res.in Conversely, a small gap suggests the molecule is more reactive. Studies on various indazole derivatives have used this principle to understand their molecular behavior and predict reactivity. nih.gov

Table 1: Theoretical Parameters for Analyzing Reactivity and Stability
ParameterSignificanceMethod of Analysis
Tautomer StabilityDetermines the predominant isomeric form (1H vs. 2H), affecting reactivity and biological interactions.DFT calculations of electronic and thermodynamic energies. jocpr.comnih.gov
Reaction Energy BarrierDetermines the kinetic feasibility and rate of a chemical reaction.Calculation of transition state energies using DFT. researchgate.netdntb.gov.ua
Heat of Formation (ΔHf)Indicates the thermodynamic stability of intermediates and products.DFT calculations, often using isodesmic reaction models. niscpr.res.in
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity and kinetic stability.Calculated as the energy difference between frontier molecular orbitals (ELUMO − EHOMO). nih.gov

Use of Gauge-Invariant Atomic Orbitals (GIAOs) for Theoretical Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of theoretical chemistry for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and highly reliable approach for calculating NMR shielding tensors. imist.maresearchgate.netvu.nl This method, implemented within a DFT framework (DFT-GIAO), effectively addresses the gauge-origin problem that can arise in finite basis set calculations of magnetic properties. vu.nl

For heterocyclic compounds like indazoles, DFT-GIAO calculations can accurately predict ¹H and ¹³C chemical shifts. imist.maresearchgate.net Studies comparing different computational methods have shown that the GIAO method, particularly at the B3LYP/cc-pVDZ or B3LYP/6-311G(d,p) levels of theory, provides results that are in excellent agreement with experimental NMR data, often with high correlation coefficients (R² > 0.90). imist.maresearchgate.netrsc.org This predictive power is invaluable for confirming molecular structures, assigning the correct regioisomers, and identifying preferred tautomers in solution. rsc.org The accuracy of these calculations allows researchers to distinguish between subtle structural differences, making DFT-GIAO a powerful tool in the characterization of complex molecules like this compound. imist.marsc.org

Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Introduction of Substituents on the Indazole Scaffold

The functionalization of the indazole core is a key strategy for developing novel derivatives with enhanced or modulated biological activities. bits-pilani.ac.in

The indazole ring system offers multiple positions for substitution, enabling the creation of a diverse library of compounds. chim.itrsc.orgnih.gov The C3 and C6 positions are particularly important for introducing substituents that can influence the molecule's interaction with biological targets. nih.gov For instance, the iodination of 6-iodo-1H-indazole can yield 3,6-diiodo-1H-indazole, a precursor for further functionalization. chemicalbook.comchemicalbook.com The introduction of various groups at different positions of the indazole core is a common strategy in drug discovery. nih.gov

A variety of functional groups can be introduced at different positions on the indazole ring, as illustrated in the following table:

PositionType of FunctionalizationPotential Substituents
N1Alkylation, ArylationMethyl, Benzyl, Aryl groups google.comnih.gov
C3Halogenation, Amidation, VinylationIodo, Bromo, Amide, Vinyl groups chim.itchemicalbook.comchemicalbook.comderpharmachemica.com
C5SubstitutionBromo, Chloro, Hydroxy, Phenyl nih.govsemanticscholar.org
C6Halogenation, Thioether linkageIodo, Thioether moieties chemicalbook.comchemicalbook.com

The ester group at the C3 position of methyl 6-iodo-1H-indazole-3-carboxylate is a versatile handle for creating a variety of derivatives, including amides, acylsulfonamides, and vinylated products. semanticscholar.orgacs.org

Amides and Acylsulfonamides: The conversion of the methyl ester to an amide is a common and straightforward derivatization step. derpharmachemica.comacs.orgresearchgate.net This can be achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. acs.orgdiva-portal.org For example, 1H-indazole-3-carboxamides have been synthesized by coupling 1H-indazole-3-carboxylic acid with substituted aryl or aliphatic amines. derpharmachemica.comresearchgate.net These amide derivatives have shown potential as bioactive agents, including as calcium-release activated calcium (CRAC) channel blockers. nih.govresearchgate.net

Vinylated Products: The presence of the iodo group at the C6 position allows for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce vinyl groups. chemicalbook.comchemicalbook.com For instance, N-protected 2-(3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide can be reacted with 2-vinyl pyridine (B92270) to produce a vinylated product. chemicalbook.comchemicalbook.com

The following table summarizes some of the key derivatives synthesized from this compound and related precursors:

Derivative TypeSynthetic ApproachStarting MaterialKey Reagents
AmidesHydrolysis followed by amide couplingMethyl 1H-indazole-3-carboxylateNaOH, EDC, HOBT, Amine derpharmachemica.comacs.orgresearchgate.net
Vinylated ProductsHeck cross-coupling2-(3-iodo-1H-indazol-6-ylthio)-N-methylbenzamide2-vinyl pyridine, Palladium catalyst chemicalbook.comchemicalbook.com
1-Methylindazole-3-carboxylic acidMethylationIndazole-3-carboxylic acidDimethyl sulfate, Trimethyl phosphate, or Iodomethane google.com

Exploration of Structure-Activity Relationships

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity.

Systematic structural modifications of the indazole scaffold have been shown to significantly impact biological activity. nih.gov For example, in a series of 1H-indazole derivatives, the presence of aryl groups at the C3 and C6 positions was found to be crucial for their inhibitory activities. nih.gov In another study, the regiochemistry of the amide linker in indazole-3-carboxamides was critical for their ability to inhibit calcium influx. nih.gov Specifically, indazole-3-carboxamide 12d was an active inhibitor, while its reverse amide isomer 9c was inactive. nih.gov

Halogen substituents can significantly influence the physicochemical properties and biological activity of indazole derivatives. acs.org For example, in a series of indazole-ethanamines, a 5-bromo substitution resulted in high agonist potency across all 5-HT2 subtypes. nih.gov In silico docking studies suggested that this high potency might be due to a halogen-bonding interaction. nih.govacs.org The type and position of the halogen can affect properties such as lipophilicity, electronic distribution, and the potential for halogen bonding, all of which can modulate a compound's interaction with its biological target. acs.org

The following table highlights key SAR findings for substituted indazole derivatives:

Structural FeatureObservationBiological Target/Activity
Aryl groups at C3 and C6Crucial for inhibitory activityVarious enzymes and receptors nih.gov
3-Carboxamide regiochemistryCritical for activityCRAC channel inhibition nih.gov
5-Bromo substituentHigh agonist potency5-HT2 serotonin (B10506) receptors nih.gov

Applications in Medicinal Chemistry Research and Drug Design

Role as a Synthetic Intermediate for Pharmaceutical Compounds

Methyl 6-iodo-1H-indazole-3-carboxylate and its close structural analogs are crucial intermediates in the synthesis of complex pharmaceutical compounds. The presence of the iodine atom allows for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

A prominent example is the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. thieme-connect.comchemicalbook.com The manufacturing process of Axitinib involves key intermediates derived from 6-iodo-1H-indazole. thieme-connect.comgoogle.com For instance, 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a critical precursor, synthesized from 6-iodo-1H-indazole. google.com This highlights the industrial significance of the 6-iodo-indazole core structure, for which this compound is a key derivative, in producing commercially available drugs. chemicalbook.comgoogle.compatsnap.com The synthesis of such intermediates is an active area of research, with efforts focused on developing efficient, high-yield, and environmentally friendly processes suitable for industrial-scale production. google.com

Development of Potential Therapeutic Agents

The structural framework of this compound serves as a foundational scaffold for generating a diverse library of compounds with potential therapeutic applications against various diseases.

The indazole ring is a well-established pharmacophore in the design of kinase inhibitors, a major class of anti-cancer drugs. rsc.org Derivatives of indazole have been extensively explored for their ability to target key signaling pathways involved in cancer cell growth, proliferation, and survival. nih.gov

Protein Kinase B (Akt) Inhibitors: The serine/threonine kinase Akt is a central node in cell signaling pathways that are often dysregulated in cancer. nih.gov Indazole-based compounds have been identified as potent inhibitors of Akt. nih.gov For example, analogs of the Abbott-developed Akt inhibitor A-443654, which features an indazole scaffold, have been synthesized to investigate the chemical genetics of Akt signaling. nih.gov The versatility of the indazole core, including derivatives like this compound, allows for systematic modifications to enhance potency and selectivity for different Akt isoforms. nih.gov

MCL-1/BCL-2 Inhibitors: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade destruction. nih.govrsc.org Myeloid cell leukemia-1 (MCL-1) is a particularly important anti-apoptotic protein associated with resistance to conventional chemotherapies. nih.gov Research has demonstrated that derivatives of indazole-3-carboxylic acid are effective dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org This is a significant finding, as dual inhibition can potentially overcome the resistance mechanisms that arise when only a single BCL-2 family member is targeted. nih.gov The development of these inhibitors often starts from an indazole-3-carboxylic acid lead, which is structurally very similar to this compound, underscoring the latter's potential as a precursor in this area. rsc.org

Chronic inflammation is a contributing factor to a wide range of diseases. Indazole derivatives have demonstrated notable anti-inflammatory properties. derpharmachemica.com Specifically, 1H-indazole-3-carboxylic acid methyl ester has been identified as a compound with potential anti-inflammatory characteristics, making it a candidate for developing treatments for conditions like arthritis and inflammatory bowel disease. bloomtechz.com The indazole scaffold itself is recognized for its role in creating compounds with anti-inflammatory activity, further supporting the exploration of this compound and its derivatives for this purpose. derpharmachemica.com

Beyond cancer and inflammation, the indazole scaffold is being investigated for a variety of other therapeutic targets. One such area is the development of non-hormonal male contraceptives. Certain Indazol-3-carboxylic acid derivatives have been identified as non-steroidal antispermatogenic agents, demonstrating their potential to modulate male fertility. austinpublishinggroup.com This line of research opens up new avenues for the application of compounds like this compound in addressing unmet medical needs.

Scaffold Hopping Strategies in Drug Discovery Facilitated by Indazole Framework

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the biological activity of a known active compound but possess improved properties, such as better efficacy, selectivity, or pharmacokinetic profiles. niper.gov.innih.gov The indazole nucleus is an excellent example of a scaffold that can be used to replace other heterocyclic systems, like indoles, to generate new chemical entities. nih.govrsc.org

A key example of this strategy is the development of dual MCL-1/BCL-2 inhibitors. Researchers have successfully "hopped" from an indole-2-carboxylic acid scaffold, known for MCL-1 selective inhibition, to an indazole-3-carboxylic acid framework. nih.govrsc.org This modification resulted in compounds with a more desirable dual-inhibitory profile against both MCL-1 and BCL-2. nih.govrsc.org This approach is crucial for overcoming drug resistance associated with the upregulation of sister anti-apoptotic proteins. rsc.org The ability of the indazole scaffold to mimic the key interactions of the original indole (B1671886) core while offering a different chemical backbone makes it an invaluable tool in modern drug discovery. nih.govniper.gov.in

Broader Applications in Organic Synthesis and Materials Science

Versatility as a Building Block for Complex Organic Molecules

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a cornerstone in drug discovery. nih.govpnrjournal.com Methyl 6-iodo-1H-indazole-3-carboxylate is a prime example of a versatile organic building block used for the bottom-up assembly of complex molecules. nih.gov

The true versatility of this compound lies in its functional groups. The iodine atom at the 6-position is a particularly useful handle for chemists. Iodoindazoles are key intermediates in reactions that form new carbon-carbon or carbon-heteroatom bonds, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions). chim.itmdpi.com This allows for the introduction of a wide range of other functional groups onto the indazole core. nih.gov Furthermore, the methyl ester at the 3-position can be readily converted into an amide, a common linkage in pharmaceutical compounds.

A prominent example of the utility of the related precursor, 6-iodo-1H-indazole, is in the synthesis of Axitinib, a kinase inhibitor used for cancer therapy. chemicalbook.compatsnap.com This highlights the role of the 6-iodoindazole core in constructing pharmacologically active agents. Therefore, this compound serves as a highly functionalized and valuable starting material for synthesizing diverse and complex organic molecules for pharmaceutical research. nih.govchemimpex.com

Precursor in Agrochemical Development

The application of indazole derivatives extends beyond medicine into the realm of agricultural science. pnrjournal.comresearchgate.net The parent compound, 6-Iodo-1H-indazole, is utilized in the development of agrochemicals. chemimpex.com It serves as a precursor in the formulation of more effective pesticides and herbicides that are designed to be less harmful to non-target organisms. chemimpex.com As a key derivative, this compound provides a foundational structure for creating new active ingredients in the agricultural industry.

Potential for Material Science Applications

Indazole-containing compounds are of growing interest for their potential use in materials science, owing to the photophysical and electronic properties of the indazole heteroaromatic moiety. chim.it The 6-iodo-1H-indazole scaffold is specifically noted for its use in developing advanced materials such as organic semiconductors, dyes, polymers, and coatings. chemimpex.com

The distinct electronic characteristics of the indazole ring system can be fine-tuned by adding different substituents. The iodine atom on this compound can be replaced through various chemical reactions to attach other molecular fragments, thereby modifying the material's properties. This makes it a promising candidate for creating novel materials for electronic devices and sensors. chemimpex.com Research has also pointed to the application of indazole compounds in Organic Light Emitting Diode (OLED) devices. researchgate.net

Synthesis of Reference Standards for Research (e.g., synthetic cannabinoids and metabolites)

One of the most significant applications of this compound and its parent structures is in the synthesis of analytical reference standards for forensic and toxicological research. The most common synthetic route to produce indazole-core synthetic cannabinoids, a large class of new psychoactive substances (NPS), utilizes methyl 1H-indazole-3-carboxylate as the starting material.

A method using indazole-3-carboxylic acid as the starting point has also been developed, which allows for selective alkylation at the N1-position of the indazole ring. rsc.org This is typically followed by an amide coupling reaction with a suitable amino acid derivative to yield the final product. The presence of an iodine atom on the indazole ring, as in this compound, enables the synthesis of a distinct set of cannabinoid analogues.

These synthesized compounds are not intended for consumption but are crucial as reference standards. They allow forensic laboratories to develop and validate analytical methods for detecting and identifying emerging synthetic cannabinoids and their metabolites in seized drug materials and biological samples. rsc.org This work is vital for law enforcement and public health organizations to keep pace with the constantly evolving illicit drug market. Examples of complex synthetic cannabinoids built upon the indazole-3-carboxamide core include potent substances like 5F-MDMB-PINACA, MDMB-4en-PINACA, and ADB-4en-PINACA. sigmaaldrich.comgoogle.comsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885518-82-1 uni.lu
Molecular Formula C₉H₇IN₂O₂ uni.lu
Molecular Weight 302.07 g/mol uni.lu
Appearance Solid uni.lu
InChI Key VSXHXVGWOSYULI-UHFFFAOYSA-N uni.lu
SMILES COC(=O)c1ccc2c(I)n[nH]c2c1 uni.lu

Table 2: Examples of Complex Molecules Synthesized from Indazole-3-Carboxamide Precursors

Compound NameFull Chemical NameSignificance
5F-MDMB-PINACA Methyl 2-[[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoateA potent synthetic cannabinoid; synthesized as a reference standard for forensic identification. sigmaaldrich.com
MDMB-4en-PINACA Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoateAn emergent synthetic cannabinoid monitored by early warning systems. google.com
ADB-4en-PINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamideA tert-leucinamide synthetic cannabinoid identified in forensic samples. sigmaaldrich.com
Axitinib N-methyl-2-[[3-((E)-2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfanyl]benzamideA multi-target tyrosine kinase inhibitor used in cancer treatment, synthesized from a 6-iodo-1H-indazole precursor. chemicalbook.compatsnap.com

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of methyl 6-iodo-1H-indazole-3-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the pyrazole (B372694) ring, and the methyl protons of the ester group. The aromatic region would feature three protons. The proton at the C7 position, being adjacent to the iodine-bearing C6, would likely appear as a doublet. The proton at C5, positioned between C4 and the iodine-substituted C6, would appear as a doublet of doublets. The proton at C4, adjacent to C5, would also be a doublet. The heavy iodine atom at C6 is expected to exert a deshielding effect on adjacent protons. The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (>13 ppm), while the methyl ester protons (-OCH₃) would be a sharp singlet around 3.9-4.1 ppm. wiley-vch.denih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing around 162-163 ppm. wiley-vch.de The carbons of the aromatic ring will appear in the typical range of 110-142 ppm. The C6 carbon, directly bonded to the heavy iodine atom, will have its chemical shift significantly influenced by the carbon-iodine bond, typically resulting in a downfield shift compared to an unsubstituted carbon. The methyl carbon of the ester will be found in the upfield region, around 52 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
N-H~13.9 (br s)-
C3-~136
C4~8.1 (d)~123
C5~7.4 (dd)~129
C6-~95 (C-I)
C7~7.9 (d)~125
C3a-~122
C7a-~141
C=O-~162
-OCH₃~4.0 (s)~52

Note: Values are estimations based on analogous compounds and general spectroscopic principles. Actual experimental values may vary based on solvent and experimental conditions.

Nitrogen NMR, particularly using the spin-½ ¹⁵N isotope, is a valuable technique for characterizing the two distinct nitrogen atoms within the indazole ring. nih.gov Indazoles can exist as two stable tautomers (1H and 2H), and ¹⁵N NMR can definitively distinguish between them and their N-substituted derivatives. nih.govacs.org

The N1 atom is a "pyrrole-type" nitrogen, while the N2 atom is a "pyridine-type" nitrogen. These two types of nitrogen atoms exist in vastly different electronic environments and thus have significantly different ¹⁵N chemical shifts, often separated by around 100 ppm. lookchem.com In the case of this compound, N1 would be bonded to a hydrogen atom, while N2 would be double-bonded to the C3 carbon. Theoretical calculations and experimental studies on similar indazoles show that the pyridine-type nitrogen (N2) is more shielded and appears at a lower frequency (more upfield) in the spectrum compared to the pyrrole-type nitrogen (N1). nih.govacs.org This technique is crucial for confirming that substitution has occurred on a carbon atom rather than on one of the ring nitrogens and for studying tautomeric equilibria.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. wiley-vch.de

Key expected absorptions include a broad band in the region of 3300-3100 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. A strong, sharp absorption peak around 1720-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the methyl ester group. wiley-vch.denih.gov The aromatic part of the molecule will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1620-1450 cm⁻¹ region. The C-I stretching vibration is expected to appear in the low-frequency fingerprint region, typically below 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 (broad)N-H StretchIndazole Ring
~3050C-H StretchAromatic Ring
~2950C-H StretchMethyl Group
1720 - 1700 (strong)C=O StretchMethyl Ester
1620 - 1450C=C StretchAromatic/Indazole Ring
1250 - 1200C-O StretchEster
< 600C-I StretchIodo-substituent

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₉H₇IN₂O₂. The calculated monoisotopic mass for this formula is 301.9552 Da. sigmaaldrich.com An experimental HRMS measurement that matches this theoretical value to within a very small error margin (e.g., ±5 ppm) provides definitive proof of the compound's elemental composition. nih.govrsc.org

Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the high-resolution, high-accuracy mass analysis of a QTOF mass spectrometer. mdpi.comdiva-portal.org This method is particularly useful during the synthesis of this compound to monitor reaction progress, identify the product, and characterize any impurities or byproducts. diva-portal.org The LC component separates the compounds in the mixture, and each separated compound is then introduced into the QTOF-MS, which provides its high-resolution mass. This allows for the confident identification of the target compound even in a complex matrix and can provide structural information on related impurities based on their fragmentation patterns in MS/MS experiments. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related indazole derivatives provides significant insight into the expected structural features.

A relevant analogue, 1-methyl-1H-indazole-3-carboxylic acid, has been characterized by single-crystal X-ray diffraction. researchgate.net The crystallographic data for this compound reveals key aspects of the indazole core's geometry and packing in the solid state. In the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid, two molecules form an inversion dimer through strong O-H···O hydrogen bonds between the carboxylic acid moieties. researchgate.net This type of supramolecular assembly is a common feature in the crystal engineering of carboxylic acids.

The introduction of a bulky and electron-withdrawing iodine atom at the 6-position of the indazole ring in this compound is expected to influence the crystal packing significantly. The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. This could lead to different packing motifs compared to the non-iodinated analogue.

Below is a representative table of crystallographic data for a related indazole derivative, which illustrates the type of information obtained from an X-ray diffraction study.

Table 1: Representative Crystallographic Data for an Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid) researchgate.net
ParameterValue
Empirical FormulaC₉H₈N₂O₂
Formula Weight176.17
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(2) Å, b = 13.567(3) Å, c = 12.345(3) Å, β = 113.12(3)°
Volume1558.1(6) ų
Z8
Density (calculated)1.503 Mg/m³

Other Spectroscopic Methods (e.g., Photoelectron Spectroscopy)

While X-ray crystallography provides structural information on the solid state, other spectroscopic techniques, such as photoelectron spectroscopy (PES), offer insights into the electronic structure of a molecule. PES is based on the photoelectric effect, where electrons are ejected from a molecule upon irradiation with high-energy photons. The kinetic energy of the ejected photoelectrons is measured, which allows for the determination of their binding energies.

X-ray Photoelectron Spectroscopy (XPS), which uses X-rays as the excitation source, is particularly useful for probing the core-level electron binding energies of the constituent atoms in a molecule. The binding energy of a core electron is sensitive to the chemical environment of the atom, an effect known as the chemical shift. This makes XPS a powerful tool for identifying the different chemical states of an element within a compound.

For this compound, an XPS spectrum would exhibit distinct peaks corresponding to the core electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and iodine (I 3d).

Carbon (C 1s): The C 1s spectrum would be complex, with multiple overlapping peaks corresponding to the different carbon environments. The carbon atoms of the aromatic indazole ring would have binding energies typical for sp² carbons. The carbonyl carbon of the ester group would exhibit a significant chemical shift to a higher binding energy due to the electron-withdrawing effect of the two oxygen atoms. The methyl carbon of the ester group would appear at a lower binding energy.

Nitrogen (N 1s): The two nitrogen atoms of the indazole ring are in different chemical environments (pyrrolic and pyridinic) and would therefore be expected to have slightly different N 1s binding energies.

Oxygen (O 1s): The two oxygen atoms of the carboxylate group are also in distinct environments (carbonyl and ester oxygen) and would likely show separate, though potentially overlapping, O 1s peaks.

Iodine (I 3d): The iodine atom would produce a characteristic doublet (I 3d₅/₂ and I 3d₃/₂) with binding energies indicative of a covalent C-I bond.

The study of halogenated benzimidazoles has shown that halogenation can influence the electronic properties, which would be detectable by techniques like XPS. nih.gov While direct PES data for this compound is not available, the principles of XPS allow for a predictable analysis of its electronic structure.

Below is a table predicting the expected XPS core-level binding energy ranges for the elements in this compound, based on typical values for organic compounds.

Table 2: Predicted XPS Core-Level Binding Energy Ranges for this compound
ElementCore LevelExpected Binding Energy Range (eV)Comments
CarbonC 1s284 - 289Multiple peaks for aromatic, methyl, and carbonyl carbons.
NitrogenN 1s399 - 402Distinct peaks for the two different nitrogen environments.
OxygenO 1s531 - 534Separate peaks for carbonyl and ester oxygens.
IodineI 3d618 - 622 (3d₅/₂)Characteristic spin-orbit splitting.

Computational and Theoretical Studies on Indazole Chemical Systems

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of indazole derivatives. Methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model molecular properties. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust method for studying indazole systems, providing a good balance between computational cost and accuracy. researchgate.netnih.gov

These calculations are used to determine key electronic properties and global reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

In studies of various indazole derivatives, DFT calculations have been used to map the distribution of these frontier orbitals. nih.gov Typically, in the 1H-indazole system, the HOMO and LUMO are distributed across the entire bicyclic framework. nih.gov The introduction of substituents, such as the iodo group at the C6 position and the methyl carboxylate at the C3 position in methyl 6-iodo-1H-indazole-3-carboxylate, would be expected to modulate the energies and localizations of these orbitals, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles.

A comparative study on indol-3-carboxylate and indazole-3-carboxylate derivatives using both ab initio and DFT methods found that DFT calculations with the B3LYP functional and a 6-311G** basis set provided results that were more accurate and better fitted to experimental data for chemical shifts. researchgate.net Such studies highlight the predictive power of DFT in characterizing the physicochemical properties of these heterocyclic systems. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Generic Indazole System Note: This table is illustrative and based on typical values found in computational studies of indazole derivatives, not specific to this compound.

Parameter Description Typical Calculated Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.3 eV
Ionization Potential (I) ≈ -EHOMO 6.5 eV
Electron Affinity (A) ≈ -ELUMO 1.2 eV
Chemical Hardness (η) (I - A) / 2 2.65 eV
Chemical Potential (μ) -(I + A) / 2 -3.85 eV

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions involving indazoles. By calculating the potential energy surface (PES) for a proposed reaction, chemists can identify intermediates, transition states, and determine activation energies, providing a detailed, step-by-step view of the reaction pathway.

For example, DFT calculations have been used to elucidate the mechanisms of various indazole synthesis methods. Studies on copper-catalyzed C-N cross-coupling reactions to form 2-substituted-2H-indazoles have used DFT to explain the observed regioselectivity. rsc.org These models suggested that the catalyst's oxidation state and the nature of the base are critical factors in directing the reaction to the N2 position. rsc.org Similarly, in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations supported a radical chain mechanism involving an iodine-assisted hydrogen transfer. nih.gov

The mechanism for the addition of formaldehyde (B43269) to N-unsubstituted indazoles has also been scrutinized using DFT calculations. acs.org These studies helped to rationalize why the reaction predominantly yields N1-substituted products and why certain substituted indazoles, like the 7-nitro derivative, are unreactive under specific conditions. acs.org Computational analysis of the transition states for the reaction between protonated formaldehyde and neutral indazole provided a sound theoretical basis for the experimental observations. acs.org

These modeling techniques are directly applicable to understanding the reactivity of this compound in various synthetic transformations, predicting the most likely reaction pathways and identifying conditions to optimize the formation of desired products.

Tautomeric Equilibria and Isomeric Stability Investigations within the Indazole System

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net However, the relative stability can be influenced by substitution patterns, solvent effects, and solid-state packing forces. nih.gov

Computational chemistry provides a robust framework for quantifying the energy differences between these tautomers. DFT and ab initio calculations are frequently used to compute the relative energies of the 1H and 2H forms of various indazole derivatives. researchgate.netnih.gov For instance, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones, using methods ranging from semiempirical AM1 to B3LYP/6-31G**, successfully established the most stable tautomer, with results that were in agreement with experimental NMR data. researchgate.netnih.gov

The stability of the less common 2H-tautomer can be enhanced through specific structural features. Research has shown that intramolecular or intermolecular hydrogen bonds can stabilize the 2H-indazole form. nih.gov DFT calculations have been instrumental in these findings, revealing that the stability of certain 2H-tautomers in solution is due to the formation of centrosymmetric dimers that are energetically more favorable than the corresponding dimers of the 1H-tautomer. nih.gov

For this compound, the "1H" designation indicates that this tautomer is the expected and characterized form. Theoretical calculations would be able to confirm its greater stability relative to the corresponding 2H-tautomer (methyl 6-iodo-2H-indazole-3-carboxylate) by computing the ground-state energies of both isomers. These calculations can also model the energetic barrier for the tautomeric interconversion.

Table 2: Illustrative Calculated Relative Energies for Indazole Tautomers Note: This table provides a conceptual illustration of results from tautomeric studies on substituted indazoles. The values are not specific to this compound.

Tautomeric System Computational Method Calculated Relative Energy (ΔE, kJ/mol) (1H vs. 2H) Most Stable Tautomer
Unsubstituted Indazole B3LYP/6-311++G(d,p) 1H is ~20 kJ/mol more stable 1H-Indazole
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one B3LYP/6-31G** 1H is more stable 1H-Tautomer
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one B3LYP/6-31G** 2H is 0.5 kJ/mol more stable 2H-Tautomer researchgate.net

Simulation of Spectroscopic Properties to Aid Experimental Data Interpretation

A significant application of computational chemistry is the simulation of spectroscopic data, which serves as a powerful complement to experimental characterization. By calculating properties like nuclear magnetic shielding tensors (for NMR) and vibrational frequencies (for IR), researchers can generate theoretical spectra that can be compared directly with experimental ones.

This comparison is invaluable for structure elucidation and assignment of spectral signals. For example, Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level are commonly used to predict ¹H and ¹³C NMR chemical shifts. acs.org Studies on indazole-3-carboxylate derivatives have shown that chemical shifts calculated with DFT/6-311G** are accurate and correlate well with experimental data. researchgate.net Such calculations can be crucial for unambiguously assigning protons and carbons, especially in complex substituted patterns. researchgate.net

Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in an IR spectrum. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with observed spectra. researchgate.net This allows for a detailed understanding of the vibrational modes associated with specific functional groups within the molecule.

For this compound, computational simulation of its ¹H NMR, ¹³C NMR, and IR spectra would provide a theoretical benchmark to confirm its structure and help in the precise assignment of all experimental signals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 6-iodo-1H-indazole-3-carboxylate, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves iodination of a pre-functionalized indazole core. A common approach is to use iodine with oxidizing agents (e.g., N-iodosuccinimide) in polar aprotic solvents like acetonitrile or dichloromethane at 0–25°C . Optimization includes:

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
  • Yield enhancement : Slow addition of iodinating agents and inert atmosphere (N₂/Ar) reduce side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for indazole H-7; δ 3.9–4.1 ppm for methoxy group) and ¹³C NMR (δ ~165 ppm for ester carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 317.9702 for C₉H₈IN₂O₂).
  • X-ray Crystallography : Resolves regiochemistry and confirms iodine substitution at the 6-position (e.g., analogous indazole derivatives in ).

Advanced Research Questions

Q. How can researchers address contradictions between spectral data (e.g., NMR vs. XRD) for this compound?

  • Resolution Strategies :

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare XRD bond lengths/angles to computational models (DFT) .
  • Dynamic effects : Variable-temperature NMR identifies conformational flexibility that may explain discrepancies.
  • Database benchmarking : Use Reaxys or SciFinder to compare spectral data of structurally similar iodinated indazoles .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., iodine’s susceptibility to displacement) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes for derivative synthesis .

Q. How does iodine substitution impact the biological activity of indazole derivatives, and what assays validate this?

  • Biological Insights :

  • Iodine’s role : Enhances lipophilicity (LogP ~2.5) and stabilizes halogen bonding with target proteins (e.g., kinases) .
  • Assays :
  • Kinase inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Control experiments : Compare activity with non-iodinated analogs (e.g., methyl 6-H-indazole-3-carboxylate).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

  • Decomposition pathways : Hydrolysis of the ester group in humid environments or light-induced C-I bond cleavage.
  • Mitigation : Store at –20°C under argon, with desiccants (silica gel) .
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water) tracks purity over time .

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